molecular formula C8H5Cl2NO B2914859 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile CAS No. 55931-21-0

2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile

Cat. No. B2914859
CAS RN: 55931-21-0
M. Wt: 202.03
InChI Key: PQZULIDMYBWYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” is a chemical compound with the molecular formula C8H5Cl2N . It is a derivative of acetonitrile .


Synthesis Analysis

The synthesis of compounds similar to “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” has been reported in the literature . For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” can be analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” or its derivatives can be studied using various techniques . For example, the Staudinger reaction between electron-deficient aromatic azides such as 2,6-dichlorophenyl azide and triarylphosphines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” can be determined using various analytical techniques .

Scientific Research Applications

Synthesis of VX-745 Analog

The compound has been utilized in the synthesis of an analog for the p38 inhibitor compound VX-745. This is significant in the field of medicinal chemistry as p38 MAP kinase inhibitors are potential treatments for inflammatory and neurological diseases .

Anticonvulsant and Immunosuppressive Activity

Derivatives related to “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” have shown promise in neurological and immune-related disorders due to their anticonvulsant and immunosuppressive activities. This opens up avenues for research into new therapeutic agents.

Antimicrobial Activity

Related pyrimido[1,6-b][1,2,4]-triazine derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents to combat infections.

Crystal and Biological Activity Analysis

The crystal structure analysis of related compounds has indicated moderate anticancer activity. This points to possible applications in cancer research, where “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” could be a key molecule in developing anticancer drugs.

Corrosion Inhibition

In materials science, the compound’s family has been studied for its action against copper corrosion in nitric acid. This indicates potential applications in corrosion inhibition, which is crucial for protecting materials in various industries.

Synthetic Methodology Development

The compound is part of a broader class of pyrimido[1,6-b]pyridazines, which have been synthesized through various methods. This highlights its role in advancing synthetic methodologies within organic chemistry.

Novel p38α Kinase Inhibition

It has been identified as a novel class of p38α inhibitors, showing significant enzyme activity and selectivity. This is particularly relevant in the development of new drugs for treating inflammation.

Polymorphism and Cocrystal Salt Formation

The compound’s analogs have been synthesized to study polymorphism and cocrystal salt formation. This research is important in the pharmaceutical industry for the development of drug formulations with improved properties .

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes such as cell division, cell adhesion, and stress response .

Mode of Action

It is known that the compound interacts with its target, the tyrosine-protein kinase abl1, leading to changes in the protein’s function .

Biochemical Pathways

The compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites. These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins . This process may play a role in the idiosyncratic hepatotoxicity associated with the drug .

Pharmacokinetics

It is known that similar compounds, such as diclofenac, are 100% absorbed after oral administration compared to intravenous (iv) administration as measured by urine recovery . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of diclofenac absorption .

Result of Action

It is known that similar compounds, such as diclofenac, have analgesic, anti-inflammatory, and antipyretic properties . The mechanism of action of Diclofenac, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) .

Action Environment

The action, efficacy, and stability of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile can be influenced by various environmental factors. For instance, the polymorphism of the compound seems to stem from the conformational flexibility of the molecule . Different intermolecular interactions contribute to the stability of the crystal form of the compound .

Safety and Hazards

The safety and hazards associated with “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” can be assessed based on its chemical properties and potential effects on human health .

Future Directions

Future research on “2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile” could focus on its potential applications in various fields, such as medicine and pharmacology . Further studies could also explore its polymorphism and the effect of double Cl–CH3 exchange .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZULIDMYBWYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile

CAS RN

55931-21-0
Record name 2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred and cooled suspension of 438 g of 2,6-dichlorobenzaldehyde in 2000 g of glacial acetic acid there was added dropwise a solution of 203 g of potassium cyanide in 350 g of water, keeping the temperature below 25° C. Stirring was continued overnight at room temperature. The reaction mixture was concentrated and the residue, which solidified upon cooling, was filtered off and dried, yielding 438 g of (±)-2,6-dichloro-α-hydroxybenzeneacetonitrile; mp. 90° C. (interm. 1).
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
solvent
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step Two
Name
Quantity
350 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred and cooled (15° C.) solution of 350 parts of 2,6-dichlorobenzaldehyde and 1600 parts of acetic acid was added dropwise a solution of 162.8 parts of potassium cyanide in water during 30 minutes at 15°-20° C. After stirring for 16 hours at 20° C., 1300 parts of dichloromethane and 1000 parts of water were added. The separated aqueous layer was washed three times with dichloromethane. The combined organic layers were washed with water, dried, filtered and evaporated at 40° C., yielding 396 parts of 2,6-dichloro-α-hydroxybenzeneacetonitrile.
[Compound]
Name
350
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
162.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.